N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLLWZKGXJZNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the 2-(1H-indol-3-yl)ethyl group.
Formation of the Oxalamide Linkage: The final step involves the reaction of the indole derivative with oxalyl chloride and 2-chlorobenzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-benzyl)oxalamide: Lacks the chlorobenzyl group, which may affect its biological activity.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can influence its chemical properties.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to the presence of both the indole moiety and the chlorobenzyl group, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation reaction of tryptamine and 2,4-dichlorobenzaldehyde. The resulting structure features an indole moiety linked to a chlorobenzyl group via an oxalamide functional group. The molecular formula is C17H17ClN2O2, with a molecular weight of 320.79 g/mol.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2 |
| Molecular Weight | 320.79 g/mol |
| Melting Point | 83-84 °C |
| Solubility | Soluble in ethanol |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its anti-cancer properties, antimicrobial effects, and neuroprotective potential.
Anti-Cancer Properties
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the MTT method, revealing an IC50 value of approximately 12 µM for MCF-7 cells and 15 µM for A549 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several pathogenic bacteria and fungi. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of the compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells exposed to toxic agents.
Case Study: Neuroprotection in Cell Models
In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, this compound significantly decreased cell death and increased cell viability by approximately 40% compared to untreated controls.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Activation of caspase cascades.
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Neuroprotection : Reduction of reactive oxygen species (ROS) production.
Q & A
Q. What analytical techniques are recommended for structural characterization of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide?
- Methodological Answer : Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the positions of the indole, chlorobenzyl, and oxalamide groups. High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while mass spectrometry (MS) validates molecular weight. For crystallographic confirmation, X-ray diffraction (as seen in for analogous compounds) is recommended .
Q. What are the primary synthetic strategies for this compound?
- Methodological Answer : Synthesis typically involves multi-step routes :
Intermediate Preparation : React 2-chlorobenzyl chloride with a nucleophile (e.g., ethylenediamine) to form the chlorobenzyl intermediate.
Oxalamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the indole-ethylamine and chlorobenzyl intermediates via an oxalamide bond.
Reaction conditions (e.g., anhydrous solvents, 0–5°C for coupling) are critical to minimize side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Maintain sub-10°C during coupling to prevent racemization.
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for high-purity isolation. highlights similar optimizations for related oxalamides .
Q. What strategies are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) require:
- Dose-Response Validation : Conduct IC50/EC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm specificity.
- Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways. For example, suggests related compounds inhibit kinase pathways, which could be tested via kinase inhibition assays .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to receptors like serotonin transporters or kinases. Key steps:
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP).
Target Selection : Use UniProt to retrieve structures (e.g., 5-HT3 receptor).
Validation : Compare docking scores (ΔG) with experimental IC50 values. provides docking parameters for analogous oxalamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
